![molecular formula C25H26N2O5 B2464947 ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate CAS No. 868224-32-2](/img/structure/B2464947.png)
ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
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Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Quinolines can be synthesized through various methods. One common approach used in drug discovery is chemical modification of quinoline, resulting in improved therapeutic effects . For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of quinolines consists of a benzene ring fused with a pyridine moiety . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Scientific Research Applications
Biological Significance
Quinolinone derivatives, like the one described, have attracted significant interest due to their diverse biological activities. Let’s explore some of the key applications:
a. Anti-Cancer Properties: Substituted or reduced 4,4-dimethyl-3,4-dihydroquinolin-2-ones serve as core structures for several anti-cancer drugs . Researchers have investigated their potential as cytotoxic agents, targeting specific cancer pathways.
b. Anti-Diabetic Agents: The compound’s structure suggests potential relevance in the field of diabetes research. Some studies have explored its effects on glucose metabolism, insulin sensitivity, and related pathways .
d. Pesticides: Quinolinone derivatives have also been evaluated for their pesticidal properties. Their ability to disrupt insect physiology makes them interesting candidates for environmentally friendly pest control .
e. Dye Components: In addition, these compounds play a role in the synthesis of various dyes. Their structural features contribute to coloration and stability in dye formulations .
Synthetic Methodologies
Creating 4,4-dimethyl-3-substituted-3,4-dihydroquinolin-2-ones requires specific synthetic methodologies. Researchers have explored various approaches, considering factors like substituent positions and reaction conditions .
- Bouclé, S., Guillard, J., & Viaud-Massuard, M.-C. (2010). α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one. Molecules, 15(11), 7742-7749Read the full article here .
Mechanism of Action
Target of Action
It is known that 3,4-dihydroquinoline-2-one derivatives, which are structurally similar to the compound , have been found to exhibit potent antiproliferative and antitumor activities against a variety of cancer cell lines .
Mode of Action
It is known that 3,4-dihydroquinoline-2-one derivatives can inhibit p38 map kinase, leading to cytotoxic activities . This suggests that the compound may interact with its targets by inhibiting key enzymes, thereby disrupting normal cellular processes.
Biochemical Pathways
Given its potential antiproliferative and antitumor activities, it is likely that it affects pathways related to cell growth and proliferation .
Result of Action
Given its potential antiproliferative and antitumor activities, it is likely that it induces cell death or inhibits cell growth in certain cancer cell lines .
Future Directions
The future directions in the field of quinoline derivatives are likely to involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time .
properties
IUPAC Name |
ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-3-31-25(30)17(2)32-22-12-6-10-20-19(22)13-15-26(24(20)29)16-23(28)27-14-7-9-18-8-4-5-11-21(18)27/h4-6,8,10-13,15,17H,3,7,9,14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULKRWQEUZAEBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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